molecular formula C19H17FN2O4 B2712824 methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-61-9

methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Numéro de catalogue B2712824
Numéro CAS: 899962-61-9
Poids moléculaire: 356.353
Clé InChI: OSYVFYDGKVJNFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule with multiple functional groups, including a carboxylate group, a fluorophenyl group, and a tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system . These types of compounds are often found in pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy . The presence of different functional groups and the complex ring system would likely result in a complex spectrum.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo a variety of reactions. For example, organoboron compounds can undergo a range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research efforts have been directed towards synthesizing N-aryl and N,N-diethyl derivatives involving complex oxadiazocine structures. For instance, Gein et al. (2017) reported the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides. These compounds were synthesized via three-component reactions, demonstrating a methodology that could potentially be applicable to the synthesis of the target compound. The structures were confirmed through spectroscopic methods including IR, 1H NMR, and X-ray analysis, indicating a detailed approach towards understanding the molecular framework of such complex molecules (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Photochemical Reactions and Heterocyclic Compounds

The study of photochemical reactions leading to heterocyclic compounds has been explored, as seen in the work by Buscemi et al. (2005), who investigated the photochemical approach to synthesizing fluorinated heterocyclic compounds. This research sheds light on methods to generate fluorinated 1,2,4-triazoles from oxadiazoles, showcasing the versatility of these heterocycles in synthetic chemistry. Such methodologies could be relevant for creating derivatives of the given compound, which might enhance its chemical utility or biological activity (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2005).

Anticancer Activity of Novel Derivatives

A novel aspect of research involves examining the potential biological activities of these compounds. Ibrahim et al. (2017) reported on the synthesis, structure characterization, and anticancer activity of a novel oxygen-bridged tricyclic Biginelli adduct. Although the specific compound differs structurally, the study emphasizes the importance of structural modification, like oxygen-bridging, in enhancing biological activity. This suggests that modifications to the target compound could be explored for potential therapeutic applications (Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab, 2017).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Orientations Futures

Future research could focus on further exploring the properties and potential applications of this compound. For example, if it shows promising biological activity, it could be developed into a new pharmaceutical .

Propriétés

IUPAC Name

methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYVFYDGKVJNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.